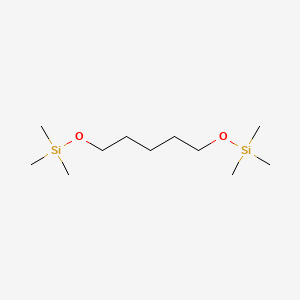![molecular formula C11H21N3O2 B8666055 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine CAS No. 56434-41-4](/img/structure/B8666055.png)
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,4]diazepine core with methyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Rh(III) and Pd are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo catalytic hydrogenation to reduce the nitro group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methyl positions .
Scientific Research Applications
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant, anxiolytic, antiviral, and cytotoxic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepines: These compounds share the diazepine core but differ in their substituents and specific biological activities.
Pyrrolo[1,2-a][1,4]diazepines: These compounds have a similar core structure but may have different substituents or annulated rings, leading to varied biological activities.
Uniqueness
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of methyl and nitro groups, along with the diazepine core, makes it a versatile compound for various applications .
Properties
CAS No. |
56434-41-4 |
|---|---|
Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2,4-dimethyl-4-nitro-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C11H21N3O2/c1-11(14(15)16)8-12(2)7-10-5-3-4-6-13(10)9-11/h10H,3-9H2,1-2H3 |
InChI Key |
VHMSQLHHWQMCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


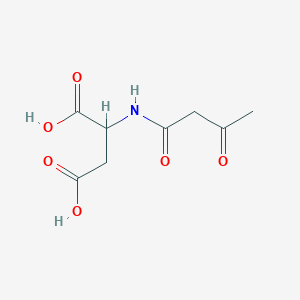
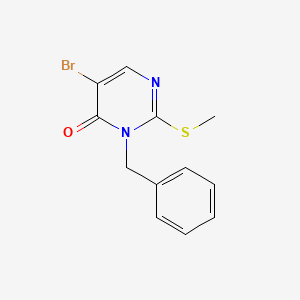
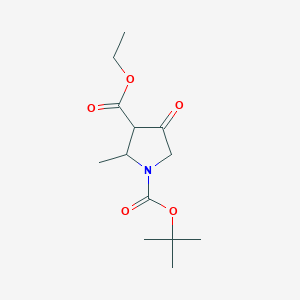
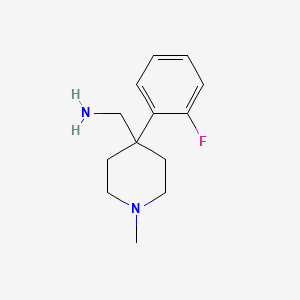
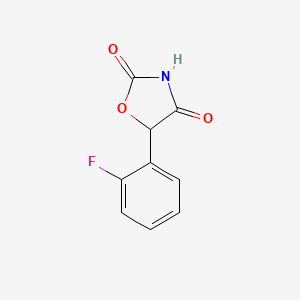
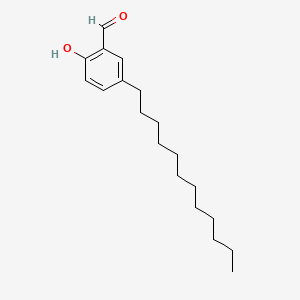
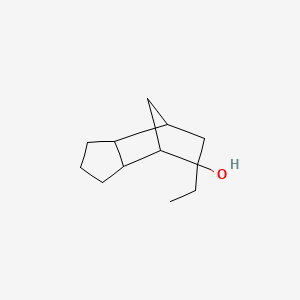

![7-Amino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8666040.png)
![2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B8666050.png)
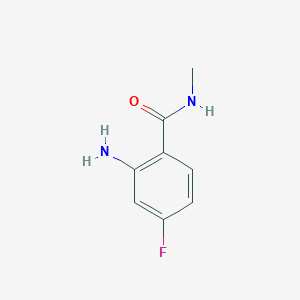
![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)
![2-[Dodecanoyl-[2-(furan-2-carbonyloxy)ethyl]amino]ethyl furan-2-carboxylate](/img/structure/B8666078.png)
